molecular formula C21H17BrN4O3S B5250304 4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5250304
M. Wt: 485.4 g/mol
InChI Key: AMFXERSTLIUCCZ-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amines. Substitution reactions can result in various substituted quinoxaline derivatives .

Scientific Research Applications

4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
  • 4-bromo-N-methylaniline
  • 3-bromo-N-methylaniline

Uniqueness

4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity towards certain molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFXERSTLIUCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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